Methyl 2-cyclopentylpropanoate
Overview
Description
Methyl 2-cyclopentylpropanoate is an organic compound with the molecular formula C9H16O2. It is a methyl ester derivative of 2-cyclopentylpropanoic acid. This compound is known for its applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyclopentylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-cyclopentylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyclopentylpropanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Scientific Research Applications
Methyl 2-cyclopentylpropanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-cyclopentylpropanoate involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved in its metabolism and the exact molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 3-cyclopentylpropanoate
- Ethyl 2-cyclopentylpropanoate
- Cyclopentyl 2-methylpropanoate
Comparison: Methyl 2-cyclopentylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-cyclopentylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(9(10)11-2)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBJJLMWIAHNIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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